4-Benzylbenzyl acrylate
Description
Significance of Acrylate (B77674) Monomers in Advanced Materials Science Research
Acrylate monomers are a class of organic compounds that are esters containing vinyl groups, specifically a carbon-carbon double bond adjacent to a carbonyl group. ruicoglobal.com This chemical structure makes them highly reactive and capable of undergoing polymerization to form a wide variety of materials known as polyacrylates. ruicoglobal.comresearchgate.net The process, often initiated by free radicals, allows for the creation of polymers with a diverse range of properties. rsc.org
The versatility of acrylate polymers is a primary reason for their significance in materials science. Their properties, including chemical purity, stability, resistance to heat and sunlight, and excellent weathering performance, make them suitable for numerous applications. researchgate.net These include coatings, paints, adhesives, sealants, and textiles. researchgate.netcymitquimica.com In more advanced fields, they are integral to the development of biomedical devices, hydrogels, and photopolymer resins for applications like 3D printing. researchgate.netnih.govpolysciences.com
The ability to modify the side-chain of the acrylate monomer allows for precise tuning of the final polymer's characteristics. For instance, fluorinated acrylate polymers are developed for use as dielectric materials in flexible transistors due to their ability to reduce traps at semiconductor-insulator interfaces. nih.gov The selection of different monomers, such as the elastomeric isodecyl acrylate or the rigid isobornyl acrylate, enables the creation of copolymers with tailored mechanical properties ranging from soft to hard. nih.gov This adaptability makes the ongoing synthesis and polymerization of new acrylate monomers a critical area of research for creating next-generation materials. rsc.org
Table 1: Examples of Common Acrylate Monomers and Their Contributions to Polymer Properties
| Acrylate Monomer | Key Feature/Property Contribution | Representative Application Area |
|---|---|---|
| Methyl Methacrylate (B99206) | High optical clarity, rigidity | Plexiglas, transparent shields |
| Ethyl Acrylate | Flexibility, water resistance | Paints, adhesives, textiles researchgate.net |
| 2-Hydroxyethyl Acrylate (HEA) | Hydrophilicity, crosslinking capability | Biomedical hydrogels, coatings rsc.orgresearchgate.net |
| Butyl Acrylate | Low glass transition temperature, softness | Sealants, pressure-sensitive adhesives researchgate.net |
| Isobornyl Acrylate (IBOA) | High rigidity, thermal stability | Hard coatings, 3D printing resins nih.gov |
Research Context of Benzyl (B1604629) Acrylate Derivatives in Polymer Chemistry
Within the diverse family of acrylates, benzyl acrylate derivatives hold a specific and important place, particularly in research focused on high-performance optical and thermal materials. Benzyl acrylate itself is an aromatic acrylate monomer known for its high refractive index (1.514) and ability to form polymers with excellent film-forming properties. polysciences.com The presence of the benzyl group in the polymer side-chain enhances key characteristics such as refractive index, glass transition temperature, and thermal stability. guidechem.com
The polymerization of benzyl acrylate yields poly(benzyl acrylate) (PBzA), a polymer noted for its thermal and photochemical stability. researchgate.net Research into PBzA has explored its synthesis under various conditions, including microwave irradiation to enhance polymerization rates, and its thermal degradation, which primarily yields carbon dioxide, benzyl alcohol, and oligomers at temperatures between 260-300°C. iaea.orgchemicalbook.com These characteristics make PBzA and related copolymers valuable in applications requiring optical clarity and durability, such as high-bandwidth graded-index polymer optical fibers and UV-curable coatings. polysciences.com
The academic interest in benzyl acrylate derivatives extends to more complex structures where additional functional groups are attached to the benzyl ring. This line of inquiry aims to create polymers with specialized functionalities. For example, poly((4-diphenylamino)benzyl acrylate) has been synthesized and studied for its photorefractive properties, which are crucial for applications in optical data storage and processing. mdpi.com In these composites, the polymer backbone serves not just as a structural material but as an active photoconductive component. mdpi.com This context of modifying the benzyl group to impart advanced electronic or optical functions provides the backdrop for investigating novel derivatives like 4-Benzylbenzyl acrylate.
Table 2: Selected Properties of Poly(benzyl acrylate)
| Property | Value / Description | Reference |
|---|---|---|
| Refractive Index (of monomer) | 1.514 | polysciences.com |
| Glass Transition Temperature (Tg) | 6 °C | polysciences.com |
| Pyrolysis Products (260-300 °C) | Carbon dioxide, benzyl alcohol, low molecular weight polymer | researchgate.netchemicalbook.com |
| Key Applications | High refractive index polymers, coatings, optical resins | polysciences.comchemicalbook.comottokemi.com |
Academic Rationale and Research Objectives for this compound Investigation
The academic rationale for investigating this compound stems from a logical progression in polymer chemistry: exploring how the systematic addition of aromatic groups to a monomer backbone influences the resulting polymer's properties. While benzyl acrylate introduces a single phenyl ring in the side chain, this compound incorporates a biphenyl-like methane (B114726) structure (a benzyl group substituted onto another benzyl group). This more complex aromatic side-chain is hypothesized to significantly impact the material's characteristics.
The primary research objectives for an investigation into this compound would be:
Synthesis and Characterization: To develop a reliable synthetic route for the this compound monomer and to characterize its chemical structure and purity using techniques such as NMR and FTIR spectroscopy.
Polymerization Studies: To polymerize the monomer, likely via free-radical polymerization, and to study the kinetics of this reaction. This would involve determining how the bulky side-group affects polymerization rates and the achievable molecular weights compared to simpler acrylates.
Property Evaluation of Poly(this compound): To thoroughly characterize the resulting polymer, poly(this compound). Key properties for investigation would include:
Optical Properties: Measuring the refractive index, which is expected to be significantly higher than that of poly(benzyl acrylate) due to the increased aromatic content.
Thermal Properties: Determining the glass transition temperature (Tg) and thermal stability using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The bulky, rigid side group is expected to increase the Tg.
Mechanical Properties: Assessing the polymer's mechanical strength, stiffness, and flexibility to understand how the dibenzyl structure influences the material's bulk characteristics.
Structure-Property Relationship Analysis: To establish a clear relationship between the unique chemical structure of the this compound monomer and the observed properties of its polymer. This analysis would provide fundamental insights for designing future polymers with targeted optical and thermal performance by manipulating aromatic side-chain architecture. The existence of polymer-bound versions of related structures like 4-(benzyloxy)benzyl acrylate suggests its utility in creating functional polymer supports or resins. sigmaaldrich.com
By pursuing these objectives, researchers aim to expand the library of high-performance acrylate polymers and deepen the fundamental understanding of how monomer design translates to material function.
Structure
3D Structure
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(4-benzylphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-17(18)19-13-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
InChI Key |
GLARBKMIVXLNQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylbenzyl Acrylate Monomer Development
Established Chemical Synthesis Routes for Acrylate (B77674) Esters
The synthesis of acrylate esters is a cornerstone of industrial and academic chemistry, with several well-documented methods available. These routes typically involve the reaction of an alcohol with acrylic acid or its derivatives. The choice of method often depends on factors such as the stability of the alcohol, desired purity, reaction scale, and economic viability.
One of the most traditional methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating a carboxylic acid (acrylic acid) and an alcohol (in this case, 4-benzylbenzyl alcohol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed, often through azeotropic distillation.
Another common approach is the reaction of an alcohol with acryloyl chloride . This method is generally faster and not reversible but requires the use of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The high reactivity of acryloyl chloride makes this a versatile option, particularly for alcohols that may be sensitive to the harsh acidic conditions of Fischer esterification.
Transesterification offers an alternative pathway where an existing acrylate ester, such as methyl acrylate or ethyl acrylate, reacts with a different alcohol (4-benzylbenzyl alcohol) in the presence of a catalyst. This equilibrium-driven process is facilitated by removing the lower-boiling alcohol byproduct through distillation. Catalysts for this reaction can be acidic, basic, or organometallic compounds, with tin and titanium-based catalysts being common. beilstein-journals.org
The Steglich esterification is a milder method that uses coupling agents, most notably N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgsigmaaldrich.com This technique is particularly useful for sensitive substrates as it proceeds under neutral conditions at room temperature. organic-chemistry.orgsigmaaldrich.com The water generated during the reaction is consumed by DCC, forming a urea (B33335) byproduct. organic-chemistry.org
Table 1: Comparison of Established Synthesis Routes for Acrylate Esters
| Synthetic Route | Key Reagents | Catalyst/Coupling Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | High Temperature, Water Removal | Economical, Simple Reagents | Reversible, Harsh Conditions, Byproduct Removal |
| Acyl Chloride Reaction | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | Mild to Room Temperature | High Yield, Not Reversible | Corrosive Reagent, Byproduct Neutralization |
| Transesterification | Ester, Alcohol | Acid, Base, or Organometallic | High Temperature, Byproduct Removal | Avoids Water Formation | Reversible, Requires Byproduct Removal |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Room Temperature | Mild Conditions, High Yield for Sensitive Substrates | Expensive Reagents, Urea Byproduct Removal |
Targeted Synthesis of 4-Benzylbenzyl Acrylate
The specific synthesis of this compound is a two-stage process: first, the synthesis of the precursor molecule, 4-benzylbenzyl alcohol, followed by its esterification with an acrylic acid derivative.
Esterification Reactions and Optimization Strategies
To form this compound from its corresponding alcohol, any of the established methods described in section 2.1 can be applied. The selection of a particular method would involve optimizing various parameters to maximize yield and purity while minimizing side reactions.
For a Fischer-Speier approach , optimization would focus on the efficient removal of water. This could be achieved by using a Dean-Stark apparatus and a suitable solvent (e.g., toluene) to form an azeotrope with water. The molar ratio of reactants is also critical; using an excess of either acrylic acid or the alcohol can shift the equilibrium, although using excess acrylic acid increases the risk of polymerization. The choice and concentration of the acid catalyst also play a significant role.
When using acryloyl chloride , optimization strategies would center on controlling the reaction temperature, as the reaction is often exothermic. youtube.com Slow, dropwise addition of the acryloyl chloride to a cooled solution of 4-benzylbenzyl alcohol and a base is a common technique. The choice of solvent (e.g., dichloromethane (B109758) or THF) and base is crucial to ensure solubility of the reactants and effective neutralization of the HCl byproduct. chemicalbook.com
For Steglich esterification , optimization involves managing the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration. organic-chemistry.org The reaction is sensitive to stoichiometry, so precise molar equivalents of the alcohol, acrylic acid, and DCC are required, with a catalytic amount of DMAP. chemguide.co.uk
A critical consideration in all acrylate syntheses is the prevention of premature polymerization of the monomer product. This is typically achieved by adding a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), to the reaction mixture.
Table 2: Potential Optimization Strategies for the Esterification of 4-Benzylbenzyl Alcohol
| Parameter | Fischer-Speier Esterification | Acyl Chloride Reaction | Steglich Esterification |
|---|---|---|---|
| Temperature | Elevated (reflux) to facilitate water removal. | Low to room temperature to control exothermicity. | Room temperature. |
| Catalyst/Reagent Ratio | Catalytic amount of strong acid; excess of one reactant. | Stoichiometric amounts of alcohol, acyl chloride, and base. | Stoichiometric acid and DCC; catalytic DMAP. |
| Byproduct Removal | Azeotropic distillation of water (e.g., Dean-Stark). | Neutralization of HCl with a base, followed by washing. | Filtration of insoluble dicyclohexylurea (DCU). |
| Inhibitor | Addition of a polymerization inhibitor (e.g., MEHQ). | Addition of a polymerization inhibitor. | Addition of a polymerization inhibitor. |
| Solvent | Toluene, Cyclohexane (for azeotropic removal of water). | Dichloromethane, THF, Diethyl ether. | Dichloromethane, DMF. |
Precursor Molecule Synthesis and Functionalization
The precursor, 4-benzylbenzyl alcohol (also known as (4-benzylphenyl)methanol), is not a common commercially available chemical and must be synthesized. Several plausible synthetic routes can be proposed based on standard organic transformations.
One viable route is the reduction of a corresponding carbonyl compound . This could start with 4-benzylbenzoic acid or 4-benzylbenzaldehyde.
Reduction of 4-benzylbenzoic acid: This carboxylic acid can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
Reduction of 4-benzylbenzaldehyde: The aldehyde can be reduced to 4-benzylbenzyl alcohol using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov
The required intermediates, 4-benzylbenzoic acid and 4-benzylbenzaldehyde, can themselves be synthesized via Friedel-Crafts reactions . For instance, Friedel-Crafts acylation of diphenylmethane (B89790) with acetyl chloride followed by oxidation of the methyl ketone could yield 4-benzylbenzoic acid.
Another powerful method for constructing the carbon skeleton is through cross-coupling reactions . A Suzuki-Miyaura coupling reaction between 4-(hydroxymethyl)phenylboronic acid and benzyl (B1604629) bromide, or conversely, between phenylboronic acid and 4-(bromomethyl)benzyl alcohol (after protection of the alcohol group), could yield the target molecule. This approach offers high yields and functional group tolerance. A similar coupling has been described for related structures. google.com
A third approach involves a Grignard reaction . A Grignard reagent, such as benzylmagnesium chloride, could be reacted with 4-formylbenzonitrile, followed by reduction of the nitrile and hydrolysis to yield the desired alcohol. More directly, the Grignard reagent could react with 4-carboxybenzaldehyde (with appropriate protection of the acid group) or a similar aldehyde. beilstein-journals.orgyoutube.com
Green Chemistry Principles in Monomer Production Research
The principles of green chemistry are increasingly influencing the design of synthetic routes for monomers like this compound. The goal is to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov
A key focus is the use of renewable feedstocks . Research is ongoing to produce key chemical building blocks, including aromatic compounds and acrylic acid, from biomass, such as lignocellulose or fermented carbohydrates, rather than petroleum. nih.govmasterorganicchemistry.com While the synthesis of 4-benzylbenzyl alcohol is rooted in aromatic chemistry typically derived from fossil fuels, future research may identify pathways from bio-based aromatic precursors.
Developing greener catalytic processes is another major area of research. This includes replacing hazardous and corrosive strong acid catalysts in Fischer esterification with solid acid catalysts like zeolites or ion-exchange resins, which can be easily recovered and reused, minimizing waste. For transesterification, developing highly chemoselective catalysts can prevent side reactions and improve atom economy. youtube.com
Furthermore, the use of safer solvents or solvent-free conditions is a primary goal. Supercritical fluids or bio-based solvents are being explored as alternatives to traditional volatile organic compounds. Additionally, increasing energy efficiency by using alternative energy sources like microwave irradiation or by designing reactions that proceed under milder conditions contributes to a more sustainable process. google.com Companies are also beginning to use renewable electricity to power their production facilities, further reducing the carbon footprint of specialty acrylates. google.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-Benzylbenzyl alcohol |
| Acrylic acid |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Acryloyl chloride |
| Pyridine |
| Triethylamine |
| Methyl acrylate |
| Ethyl acrylate |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| Toluene |
| Dichloromethane |
| Tetrahydrofuran (THF) |
| Dicyclohexylurea (DCU) |
| Hydroquinone |
| Hydroquinone monomethyl ether (MEHQ) |
| 4-Benzylbenzoic acid |
| 4-Benzylbenzaldehyde |
| Lithium aluminum hydride |
| Sodium borohydride |
| Diphenylmethane |
| Acetyl chloride |
| 4-(Hydroxymethyl)phenylboronic acid |
| Benzyl bromide |
| Phenylboronic acid |
| 4-(Bromomethyl)benzyl alcohol |
| Benzylmagnesium chloride |
| 4-Formylbenzonitrile |
| 4-Carboxybenzaldehyde |
Polymerization Mechanisms and Kinetic Studies of 4 Benzylbenzyl Acrylate
Free Radical Polymerization of 4-Benzylbenzyl Acrylate (B77674)
Free radical polymerization is a common method for producing polyacrylates. The process involves the initiation, propagation, and termination of polymer chains.
The free radical polymerization of 4-benzylbenzyl acrylate would follow the classical three stages:
Initiation: This process begins with the decomposition of an initiator molecule to generate free radicals. Common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). tcichemicals.com The choice of initiator is often dictated by the desired reaction temperature, as their decomposition rates are temperature-dependent. alfachemic.com For instance, AIBN is suitable for polymerizations around 60-80°C. Photochemical initiation is also a viable option, utilizing photoinitiators that generate radicals upon exposure to UV light. imaging.org The primary radicals then react with a this compound monomer to form an initiated monomer radical.
Propagation: The newly formed monomer radical adds to subsequent this compound monomers in a rapid succession, leading to the growth of the polymer chain. The rate of propagation is influenced by the monomer's reactivity and the steric hindrance imparted by the bulky 4-benzylbenzyl substituent. It is plausible that the large side group could decrease the propagation rate constant compared to smaller acrylates due to steric hindrance, which can affect the approach of the monomer to the growing radical chain end.
Termination: The growth of polymer chains is halted through termination reactions. The two primary mechanisms are combination (or coupling), where two growing polymer chains join to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. The dominant termination pathway can be influenced by the reaction temperature and the nature of the monomer. For acrylates, combination is often a significant termination pathway.
The rate of polymerization in free radical systems is significantly influenced by the choice of initiator and the reaction conditions.
Temperature: Higher reaction temperatures increase the decomposition rate of thermal initiators, leading to a higher concentration of radicals and thus a faster polymerization rate. mdpi.com Temperature also affects the propagation and termination rate constants. However, excessively high temperatures can lead to side reactions and a broader molecular weight distribution.
Solvent: The choice of solvent can influence the polymerization kinetics by affecting the solubility of the monomer and polymer, as well as the initiator efficiency. Chain transfer to the solvent can also occur, which would impact the molecular weight of the resulting polymer. upenn.edu
Chain transfer is a crucial process in free radical polymerization that affects the molecular weight and architecture of the resulting polymer. rubbernews.com It involves the transfer of a radical center from a growing polymer chain to another species, such as a monomer, polymer, solvent, or a dedicated chain transfer agent (CTA).
Chain Transfer to Monomer: This reaction involves the abstraction of an atom (usually hydrogen) from a monomer molecule by the growing radical chain. For acrylic monomers, the probability of chain transfer to the monomer is generally low. rubbernews.com
Chain Transfer to Polymer: This intermolecular or intramolecular (backbiting) process leads to the formation of a radical on a polymer backbone, which can then initiate the growth of a new branch. researchgate.net This is a significant pathway for the formation of branched polymers, especially at higher monomer conversions. The presence of abstractable hydrogens on the 4-benzylbenzyl group could potentially increase the likelihood of chain transfer to the polymer.
Chain Transfer to Solvent/Agent: Solvents with labile atoms can act as chain transfer agents, reducing the polymer's molecular weight. upenn.edu Alternatively, specific CTAs can be intentionally added to control the molecular weight.
Controlled/Living Radical Polymerization (CRP) Strategies for Poly(this compound)
Controlled/living radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. nih.gov The most common CRP methods for acrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.
ATRP is a versatile CRP method that involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. researchgate.netmdpi.com
While no specific ATRP studies on this compound are readily available, research on benzyl (B1604629) methacrylate (B99206) (BMA), a structurally similar monomer, shows that ATRP can be successfully employed. researchgate.net In the ATRP of BMA, a copper(I) halide complexed with a nitrogen-based ligand is commonly used as the catalyst system. The polymerization typically exhibits first-order kinetics with respect to the monomer, and the number-average molecular weight increases linearly with monomer conversion, which are characteristic features of a controlled polymerization. The polydispersity indices (PDI) for poly(benzyl methacrylate) are generally low, often below 1.2.
Hypothetical ATRP Conditions for this compound:
| Parameter | Value/Type |
|---|---|
| Monomer | This compound |
| Initiator | Ethyl α-bromoisobutyrate |
| Catalyst | Copper(I) bromide (CuBr) |
| Ligand | PMDETA |
| Solvent | Anisole or Toluene |
| Temperature | 60-90 °C |
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 |
This table is hypothetical and based on typical conditions for acrylate polymerization via ATRP.
RAFT polymerization is another powerful CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. mdpi.comnih.gov The RAFT process allows for the synthesis of polymers with controlled molecular weights and narrow PDIs for a wide range of monomers, including acrylates. niu.edu
Specific RAFT polymerization studies of this compound are not found in the reviewed literature. However, the general mechanism of RAFT polymerization of acrylates is well-established. mdpi.comscispace.com The process involves a series of addition-fragmentation equilibria where the growing radical chains reversibly add to the RAFT agent. This allows for the majority of the polymer chains to grow simultaneously, leading to a controlled polymerization.
For this compound, a suitable RAFT agent would likely be a trithiocarbonate (B1256668) or a dithiobenzoate. The choice of the R and Z groups on the RAFT agent (Z-C(=S)S-R) is crucial for controlling the polymerization of acrylates. The polymerization would be initiated by a conventional radical initiator like AIBN. The polymerization kinetics would be expected to follow a pseudo-first-order behavior, with molecular weight increasing linearly with conversion and low PDIs being achieved.
Hypothetical RAFT Polymerization Conditions for this compound:
| Parameter | Value/Type |
|---|---|
| Monomer | This compound |
| RAFT Agent (CTA) | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 60-80 °C |
| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 |
This table is hypothetical and based on typical conditions for acrylate polymerization via RAFT. nih.gov
Nitroxide-Mediated Polymerization (NMP) Studies
For acrylates, the control over the polymerization can be less efficient compared to styrene (B11656). However, the use of specific nitroxides, such as SG1, has improved the controlled polymerization of monomers like n-butyl acrylate. acs.org A key factor for successful NMP is the dissociation rate constant (kd) of the initiating alkoxyamine. A high kd value is crucial for the rapid in-situ generation of free nitroxide, which is necessary to effectively control the polymerization. acs.org
Kinetic modeling studies, for instance using software like PREDICI, have been instrumental in understanding the complex kinetics of NMP. acs.org These models help in elucidating the role of various reaction parameters and in optimizing the experimental conditions to achieve a successful living/controlled polymerization. acs.org For the NMP of a monomer like this compound, it is anticipated that the bulky benzyl group could influence the polymerization kinetics. Based on studies of similar monomers, a well-controlled polymerization would likely require careful selection of the nitroxide and initiator, as well as optimization of the reaction temperature and monomer concentration.
Photoinitiated Controlled Radical Polymerization Approaches
Photoinitiated CRP methods offer the advantage of temporal and spatial control over the polymerization process, initiated by light. nih.gov These techniques can be performed under mild conditions and are compatible with a wide range of functional monomers. nih.gov For acrylates, photo-induced atom transfer radical polymerization (photo-ATRP) and photo-iniferter controlled radical polymerization (PI-CRP), including reversible addition-fragmentation chain transfer (RAFT) polymerization, are prominent approaches. nih.gov
In the context of benzyl acrylate and related monomers, visible-light-regulated reversible-deactivation radical polymerization has been successfully employed. nih.gov These systems often utilize a photoredox catalyst that, upon irradiation, initiates the polymerization. The polymerization can be effectively switched on and off by controlling the light source. nih.gov For instance, the polymerization of benzyl acrylate (BzA) has been demonstrated using a wavelength-dependent visible-light-regulated protocol, yielding well-defined polymers with narrow molar mass distributions (Đ ≈ 1.16). nih.gov
The kinetics of photoinitiated polymerization can be monitored in real-time using techniques like FT-IR spectroscopy. nih.govresearchgate.net This allows for the determination of key kinetic parameters such as the rate of polymerization and monomer conversion as a function of irradiation time. nih.gov For this compound, a photoinitiated approach would be expected to offer excellent control over the polymer architecture, with the bulky side group potentially influencing the photopolymerization kinetics and the properties of the resulting material.
Table 2: Comparison of Photoinitiated CRP Methods for Acrylates
| Method | Mediator/Catalyst | Monomer Scope | Control Features |
|---|---|---|---|
| Photo-ATRP | Transition metal complex (e.g., copper-based) | Acrylates, methacrylates, styrene | Good control over molecular weight and dispersity; can be oxygen sensitive. |
| Photo-RAFT | Thiocarbonylthio compounds (RAFT agents) | Wide range of monomers, including acrylates and methacrylates. nih.gov | Excellent control over polymer architecture; requires a RAFT agent. |
| Photo-iniferter | Iniferters (e.g., dithiocarbamates) | Styrene, methyl methacrylate, methyl acrylate. scispace.com | Acts as initiator, transfer agent, and terminator. scispace.com |
Anionic Polymerization Pathways and Mechanism Elucidation
Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species. du.edu.eg It is particularly suitable for monomers with electron-withdrawing groups, such as acrylates. du.edu.eg A key feature of anionic polymerization, when conducted under high purity conditions, is the absence of a termination step, leading to "living" polymers with predictable molecular weights and narrow molecular weight distributions. semanticscholar.org
Benzyl acrylate is listed as a monomer suitable for anionic polymerization. google.com The living anionic polymerization of block copolymers containing acrylate units, such as poly(styrene-b-α-propyl benzylacrylate), has been reported, demonstrating the feasibility of this method for producing well-defined architectures. polymersource.ca The mechanism involves the initiation by a strong nucleophile, such as an organolithium compound, followed by the sequential addition of monomer units to the growing anionic chain end. du.edu.eg
The choice of solvent and counter-ion significantly influences the stereochemistry and kinetics of the polymerization. acs.org For example, the anionic polymerization of benzyl α-(methoxymethyl)acrylate with lithium reagents yields highly isotactic polymers in both polar and nonpolar solvents, suggesting a strong coordination of the polar groups to the lithium counter-ion. acs.org For this compound, with its bulky non-polar side group, the stereochemical outcome of anionic polymerization would be of considerable interest, potentially leading to polymers with unique tacticities.
Enzyme-Mediated Polymerization Approaches for Acrylate Monomers
Enzymatic polymerization has emerged as a green and sustainable alternative to conventional polymerization methods, often proceeding under mild conditions in aqueous media. nih.govmdpi.com For acrylate monomers, enzyme-mediated radical polymerization has been explored. d-nb.info This typically involves an enzyme, such as a lipase (B570770) or a peroxidase, to initiate the polymerization. nih.gov
While direct enzymatic polymerization of this compound has not been reported, studies on related monomers provide valuable insights. For example, the enzyme-mediated radical polymerization of a methacrylate monomer derived from 4-(4-hydroxyphenyl)butan-2-one has been successfully demonstrated and compared to the polymerization of benzyl methacrylate. d-nb.info The study found that the enzyme-mediated process, occurring at room temperature in a water/tetrahydrofuran mixture, resulted in high yields and molecular weights. d-nb.info
Furthermore, enzyme-assisted photoinitiated polymerization-induced self-assembly (photo-PISA) has been developed for monomers like benzyl methacrylate, highlighting the potential for creating complex nanostructures under environmentally friendly conditions. researchgate.net These approaches often utilize enzymes like glucose oxidase to scavenge oxygen, thereby enabling polymerization in the presence of air. researchgate.net The application of such methods to this compound could lead to the synthesis of novel, biocompatible materials.
Stereochemical Control and Tacticity Development in this compound Polymerization
The tacticity, or the stereochemical arrangement of chiral centers along a polymer chain, has a profound impact on the physical and mechanical properties of the polymer. researchgate.nettandfonline.com For polyacrylates, the main types of tacticity are isotactic (substituents on the same side of the polymer backbone), syndiotactic (substituents on alternating sides), and atactic (random arrangement).
Studies on the polymerization of benzyl acrylate have shown that the polymerization conditions can influence the tacticity of the resulting polymer. For instance, the radical polymerization of benzyl acrylate under microwave irradiation has been reported to produce polymers with a tendency towards syndiotacticity. researchgate.netiaea.org Similarly, the stereochemical configuration of poly(methyl α-benzylacrylate) synthesized by radical polymerization has been investigated, providing insights into the factors that control stereochemistry in related systems. acs.orgacs.org
The bulky benzyl group in this compound is expected to exert significant steric hindrance during polymerization, which could favor the formation of a particular tactic structure. Anionic polymerization, in particular, is known for its potential to produce highly stereoregular polymers. acs.org The investigation of the tacticity of poly(this compound) would be crucial for understanding its structure-property relationships.
Table 3: Tacticity of Poly(benzyl acrylate) under Different Conditions
| Polymerization Method | Conditions | Predominant Tacticity | Reference |
|---|---|---|---|
| Microwave-assisted radical polymerization | Benzoyl peroxide initiator | Tendency to syndiotacticity | researchgate.netiaea.org |
Mechanistic Modeling and Simulation of Polymerization Kinetics
Mechanistic modeling and simulation are powerful tools for understanding the complex kinetics of polymerization reactions. jst.go.jplsu.edursc.org These models can predict how various experimental parameters, such as initiator concentration, temperature, and monomer conversion, affect the rate of polymerization and the properties of the resulting polymer. jst.go.jprsc.org
For acrylate polymerizations, kinetic models must often account for side reactions such as intramolecular chain transfer (backbiting), which can lead to the formation of mid-chain radicals and branched structures. rsc.org The kinetics of photoinitiated polymerization of benzyl methacrylate have been modeled to predict the variation of block lengths in copolymers. jst.go.jp These models often assume first-order kinetics for the photodegradation of the photoinitiator and treat other conditions as factors influencing the propagation and decomposition rate constants. jst.go.jp
Furthermore, mathematical models have been developed for the frontal polymerization of systems containing benzyl acrylate. lsu.edu These models can help in understanding the complex propagation modes that can occur in these systems. lsu.edu For this compound, developing a kinetic model would be essential for optimizing the polymerization process and for predicting the final polymer properties. Such a model would need to consider the influence of the bulky side group on the rates of propagation, termination, and any potential side reactions.
Table 4: Compound Names
| Compound Name |
|---|
| This compound |
| Benzyl acrylate |
| Benzyl methacrylate |
| n-Butyl acrylate |
| Styrene |
| 4-(4-hydroxyphenyl)butan-2-one |
| Benzoyl peroxide |
| SG1 |
| n-Butyl α-(methoxymethyl)acrylate |
| α-Propyl benzylacrylate |
| Methyl α-benzylacrylate |
| Glucose oxidase |
| Poly(styrene-b-α-propyl benzylacrylate) |
| Poly(methyl α-benzylacrylate) |
Copolymerization Studies of 4 Benzylbenzyl Acrylate
Determination of Monomer Reactivity Ratios in Copolymerization Systems
The monomer reactivity ratios, r₁ and r₂, are critical parameters that dictate the composition and microstructure of a copolymer chain. They represent the ratio of the rate constant for a propagating radical adding a monomer of its own type to the rate constant for it adding the comonomer. The determination of these ratios is essential for predicting copolymer composition at varying monomer feed ratios.
The Fineman-Ross and Kelen-Tüdös methods are commonly used graphical techniques for determining reactivity ratios from low-conversion copolymerization data. frontiersin.orgnih.gov The general methods involve plotting transformed monomer and copolymer composition data to yield linear relationships from which r₁ and r₂ can be extracted as slopes and intercepts. frontiersin.orgresearchgate.net For the BCPA/MMA system, these methods yielded consistent results, as shown in the table below. researchgate.net
| Method | r₁ (BCPA) | r₂ (MMA) | Source |
|---|---|---|---|
| Fineman–Ross (F-R) | 0.6085 | 1.7251 | researchgate.net |
| Kelen–Tüdös (K-T) | 0.6085 | 1.7276 | researchgate.net |
| Extended Kelen–Tüdös | 0.6083 | 1.7963 | researchgate.net |
| Nonlinear Error-in-Variables Model (EVM) | 0.6627 | 1.7858 | researchgate.net |
The product of the reactivity ratios (r₁ * r₂) for the BCPA/MMA system is approximately 1.18 (using EVM values), which suggests a tendency toward random copolymerization with a slight inclination towards ideal behavior. researchgate.net The value of r₁ < 1 indicates that the BCPA radical prefers to add an MMA monomer over another BCPA monomer, while r₂ > 1 signifies that the MMA radical has a preference for adding another MMA monomer. researchgate.net Given the structural similarity, it is plausible that the 4-benzylbenzyl acrylate/MMA system would exhibit analogous behavior, with the bulky benzyl (B1604629) group influencing the reactivity of the acrylate monomer.
Statistical Copolymerization with Diverse Comonomers
Statistical copolymers feature a random distribution of monomer units along the polymer chain, governed by the monomer reactivity ratios. nih.gov The synthesis of statistical copolymers of 4-BBA with various comonomers like styrene (B11656) (St), methyl methacrylate (MMA), or other acrylates can be used to fine-tune properties such as the glass transition temperature (Tg), refractive index, and mechanical strength. mdpi.com
In a typical free-radical copolymerization, the instantaneous copolymer composition is described by the Mayo-Lewis equation. kpi.ua Based on the reactivity ratios of the analogous BCPA/MMA system (r₁ < 1, r₂ > 1), the copolymerization of 4-BBA (M₁) with MMA (M₂) would likely result in a copolymer that is richer in MMA than the monomer feed, especially at the beginning of the polymerization. researchgate.net As the more reactive MMA is consumed, the monomer feed becomes enriched in 4-BBA, leading to a compositional drift along the polymer chains as the reaction proceeds to high conversion.
To achieve a more uniform statistical copolymer, a semi-continuous or continuous feeding process can be employed, where the more reactive monomer is added throughout the polymerization to maintain a constant monomer ratio in the reactor. buct.edu.cn This technique is crucial for industrial applications where consistent product properties are required. buct.edu.cn The incorporation of the bulky 4-BBA monomer is expected to increase the glass transition temperature and thermal stability of copolymers with comonomers like butyl acrylate, which forms a low-Tg homopolymer. mdpi.com
Block Copolymer Synthesis and Sequential Monomer Insertion Strategies
Block copolymers, which consist of long sequences (blocks) of different monomers, are valued for their ability to self-assemble into ordered nanostructures. nih.gov The synthesis of block copolymers containing a 4-BBA segment could yield materials with interesting morphologies and properties, combining the rigidity of a poly(4-BBA) block with the characteristics of another block (e.g., flexibility, hydrophilicity).
Modern controlled/living radical polymerization (CRP) techniques are the preferred methods for synthesizing well-defined block copolymers. scirp.org These methods include:
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique can be used for a wide range of monomers, including acrylates. scirp.org A typical strategy involves synthesizing the first block, for example, polystyrene, using a RAFT agent. This resulting macro-RAFT agent is then purified and used to initiate the polymerization of the second monomer, such as 4-BBA, to form the diblock copolymer. nih.gov
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing block copolymers. ippi.ac.ir A macroinitiator is first prepared by polymerizing one monomer, and then the second monomer is added to grow the subsequent block. mdpi.com
Nitroxide Mediated Polymerization (NMP): NMP is particularly effective for styrene and acrylate monomers. mdpi.com A macroinitiator bearing a stable nitroxide end group can be chain-extended with a second monomer to create block structures. nih.gov
While specific examples of 4-BBA block copolymers are not prominent in the literature, the general applicability of these methods to acrylate monomers suggests their feasibility. researchgate.netrsc.orgnih.gov The sequential monomer addition is the key strategy, where one monomer is polymerized to near-full conversion before the next is introduced, ensuring the formation of distinct blocks. nih.gov
Graft Copolymer Architectures Utilizing this compound
Graft copolymers are branched macromolecules where one or more side chains (grafts) are attached to a main polymer backbone. This architecture can be used to combine disparate properties, such as creating thermoplastic elastomers or compatibilizing immiscible polymer blends. patexia.com
Three main strategies can be envisioned for creating graft copolymers using 4-BBA:
"Grafting-through" (Macromonomer Method): A 4-BBA-terminated macromonomer could be synthesized and subsequently copolymerized with other monomers to form a backbone with poly(4-BBA) chains grafted at various points.
"Grafting-from": A polymer backbone containing initiator sites can be used to initiate the polymerization of 4-BBA, growing the grafts directly from the backbone.
"Grafting-onto": This involves reacting a pre-formed polymer with reactive side groups with end-functionalized poly(4-BBA) chains. fudan.edu.cn For example, a backbone containing azide (B81097) groups could be coupled with an alkyne-terminated poly(4-BBA) chain via "click" chemistry, a highly efficient and specific reaction. ias.ac.in
A patent describes a rubber-modified graft copolymer where an acrylic monomer, such as one containing a 4-benzylphenyl group, is grafted onto a rubbery polymer backbone to enhance compatibility with polycarbonate resins. patexia.com Another approach involves the graft polymerization of monomers like butyl acrylate onto a natural polymer backbone like collagen, demonstrating the versatility of grafting techniques. mdpi.com These examples highlight potential pathways for incorporating 4-BBA into complex graft architectures.
Alternating Copolymerization Dynamics and Lewis Acid Catalysis
Alternating copolymers, where monomer units are incorporated in a regular 1:1 alternating sequence, represent the highest level of compositional order. Such structures are typically formed when the product of the reactivity ratios (r₁ * r₂) approaches zero. For most monomer pairs, this condition is not met under standard free-radical conditions.
However, the tendency for alternation can be dramatically enhanced by using a Lewis acid. rsc.org In the copolymerization of an electron-deficient monomer (like an acrylate) with an electron-rich monomer (like an olefin or diene), the Lewis acid coordinates to the carbonyl group of the acrylate. ippi.ac.ir This complexation makes the acrylate's double bond even more electron-poor, which strongly promotes the cross-propagation reaction where the electron-rich monomer radical adds to the complexed acrylate, and vice-versa. rsc.orgippi.ac.ir
For example, Lewis acids such as ethylaluminium sesquichloride have been used to induce the alternating copolymerization of methyl acrylate with butadiene. rsc.org Similarly, scandium triflate has been shown to improve the incorporation of 1-hexene (B165129) in copolymerization with acrylates. ippi.ac.ir While not specifically demonstrated for 4-BBA, this strategy holds significant promise for synthesizing alternating copolymers of 4-BBA with electron-rich comonomers like styrene or α-olefins. The formation of a transient ternary complex between the donor monomer, the Lewis acid, and the acceptor monomer (4-BBA) would be the key mechanistic step.
Microstructural Analysis and Sequence Distribution in Copolymers
The microstructure of a copolymer—encompassing its composition, sequence distribution (random, alternating, blocky), and stereochemistry (tacticity)—fundamentally dictates its macroscopic properties. iupac.org High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating these structural details. iupac.orgmdpi.com
For a copolymer containing 4-BBA, the following NMR techniques would be crucial:
¹³C NMR: This technique is highly sensitive to the local chemical environment and is used to determine monomer sequence distribution at the triad (B1167595) (three-monomer sequence) or even pentad (five-monomer sequence) level. buct.edu.cnkpi.ua Different triad sequences (e.g., A-A-A, A-A-B, B-A-B, where A=4-BBA and B=comonomer) will result in distinct chemical shifts for the central monomer's carbons. kpi.ua
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments help to resolve complex, overlapping spectra and confirm assignments made from 1D spectra. iupac.org Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H couplings, which is invaluable for assigning complex sequences and connectivities within the copolymer chain. iupac.orgmdpi.com
By analyzing the relative intensities of the peaks corresponding to different monomer sequences, one can test the copolymerization statistics against theoretical models (e.g., Bernoulli or Markov models) to understand the polymerization mechanism in greater detail. buct.edu.cnkpi.ua
Structure Reactivity Relationships in 4 Benzylbenzyl Acrylate Polymerization Systems
Impact of Substituent Effects on Monomer Reactivity and Polymerization Behavior
The reactivity of an acrylate (B77674) monomer is fundamentally influenced by the electronic nature of its ester group substituent. In 4-benzylbenzyl acrylate, the benzylbenzyl group exerts a significant electronic effect on the acrylate moiety. The electron-withdrawing character of the carbonyl group in the acrylate functionality polarizes the vinyl double bond, making it susceptible to nucleophilic attack by a propagating radical. The 4-benzyl group, being a weakly electron-donating group through inductive effects, can subtly influence the electron density on the acrylate double bond. This effect, however, is likely modest due to the separation by the benzyl (B1604629) spacer.
To illustrate the impact of substituents on acrylate monomer reactivity, a comparative (though hypothetical, for illustrative purposes) reactivity ratio with other common acrylates in a copolymerization scenario could be considered.
Illustrative Reactivity Ratios for Copolymerization with Styrene (B11656) (M1)
| Monomer (M2) | r1 (Styrene) | r2 (Acrylate) | Product of r1r2 | Interpretation |
| Methyl Acrylate | 0.75 | 0.18 | 0.135 | Tendency towards random copolymerization |
| Benzyl Acrylate | 0.60 | 0.25 | 0.150 | Slight increase in acrylate reactivity |
| This compound | 0.85 | 0.15 | 0.128 | Reduced reactivity due to steric hindrance |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of the bulky substituent on reactivity based on general principles of polymer chemistry.
Steric and Electronic Influences on Propagation and Termination Rate Constants
The kinetics of polymerization are defined by the rate constants of propagation (kp) and termination (kt). In the case of this compound, both are heavily influenced by steric and electronic factors.
The propagation rate constant (kp) is expected to be significantly lower for this compound compared to smaller acrylates like methyl acrylate or even benzyl acrylate. The bulky 4-benzylbenzyl group creates considerable steric hindrance around the propagating radical chain end, impeding the approach of incoming monomer molecules. This steric congestion slows down the addition of new monomer units to the growing polymer chain.
Hypothetical Kinetic Parameters for Acrylate Polymerization
| Monomer | Propagation Rate Constant (kp) (L mol⁻¹ s⁻¹) | Termination Rate Constant (kt) (L mol⁻¹ s⁻¹) | kp/kt Ratio |
| Methyl Acrylate | 23,000 | 1.7 x 10⁷ | 1.35 x 10⁻³ |
| Benzyl Acrylate | 18,000 | 1.2 x 10⁷ | 1.50 x 10⁻³ |
| This compound | 9,000 | 0.8 x 10⁷ | 1.13 x 10⁻³ |
Note: This table presents hypothetical data to illustrate the expected trends in kinetic parameters based on the steric bulk of the substituents.
Role of Intermolecular Interactions, Including Hydrogen Bonding and Polarity, in Polymerization
Intermolecular interactions play a crucial role in the organization of monomers and the resulting polymer morphology. For this compound, the most significant intermolecular interactions are π-π stacking and dipole-dipole interactions.
The presence of two aromatic rings in the 4-benzylbenzyl group provides ample opportunity for π-π stacking interactions between monomer molecules and between the side chains of the resulting polymer. These interactions can lead to a more ordered arrangement of monomers in the reaction medium, potentially influencing the polymerization kinetics and the stereochemistry of the polymer. In the solid state, these interactions can contribute to the formation of crystalline or semi-crystalline domains within the polymer, affecting its mechanical and thermal properties.
Catalyst Selectivity and Specificity Related to Monomer Structure in Controlled Polymerization
The successful controlled polymerization of this compound, for instance via Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, is highly dependent on the catalyst or chain transfer agent's ability to overcome the steric challenges posed by the monomer.
In ATRP, the catalyst complex must be able to access the propagating radical center to facilitate the reversible deactivation process. cmu.edu The bulky 4-benzylbenzyl group can hinder this access, potentially leading to a loss of control over the polymerization, characterized by broad molecular weight distributions. semanticscholar.org Therefore, a highly active catalyst system with a less sterically hindered metal center would be required. For example, copper complexes with ligands that are not overly bulky themselves might be more effective. cmu.edu
In RAFT polymerization, the efficiency of the chain transfer agent (CTA) is paramount. The CTA must be able to rapidly add to the propagating radical and then fragment to release a new radical that can reinitiate polymerization. The steric hindrance of the 4-benzylbenzyl group could slow down both the addition and fragmentation steps, requiring careful selection of the CTA. A CTA with a high transfer constant and a leaving group that is not sterically demanding would be preferable.
Correlation of Monomer Design Parameters with Polymerization Outcomes and Control
The design of the this compound monomer has a direct and predictable impact on the polymerization outcomes.
Molecular Weight: The lower termination rate can, in principle, lead to higher molecular weight polymers. However, in uncontrolled radical polymerization, chain transfer reactions can limit the achievable molecular weight. In controlled polymerizations, the molecular weight can be theoretically predetermined by the monomer-to-initiator ratio, but achieving high monomer conversions might be challenging due to the reduced reactivity.
Polydispersity Index (PDI): In controlled polymerization, achieving a low PDI is a key objective. For this compound, the steric hindrance can make it difficult for the catalyst or CTA to effectively control the growth of all polymer chains, potentially leading to a higher PDI compared to less hindered acrylates. Careful optimization of the catalyst/CTA, initiator, and reaction conditions is crucial to maintain control.
Polymer Properties: The presence of the bulky, aromatic-rich 4-benzylbenzyl groups in the polymer side chains will impart specific properties to the resulting material. These include a high refractive index, increased glass transition temperature (Tg) due to the rigid side chains, and enhanced thermal stability. The potential for π-π stacking can also lead to interesting self-assembly behaviors and mechanical properties.
Given the strict requirement to focus solely on "this compound" and to base the article on detailed and accurate research findings, it is not possible to generate the requested content without resorting to speculation or incorrectly applying data from other compounds. To maintain scientific accuracy and adhere to the provided instructions, I must unfortunately decline to generate an article on this topic at this time.
An article on a more broadly studied polymer, such as poly(benzyl acrylate) or poly(methyl methacrylate), could be produced with a high degree of scientific detail and accuracy, should that be of interest.
Based on a comprehensive search of publicly available scientific literature, there is no specific experimental data available for the advanced characterization of Poly(this compound) using the requested methodologies. While extensive research exists on the analysis of various polyacrylates, including those with aromatic side chains like poly(benzyl acrylate) and poly(benzyl methacrylate), the specific polymer , Poly(this compound), does not appear to have been synthesized or characterized in published studies.
Therefore, it is not possible to provide the detailed research findings, data tables, and specific analytical parameters for the following sections as they pertain solely to Poly(this compound):
Advanced Characterization Methodologies for Poly 4 Benzylbenzyl Acrylate
Thermal Analysis Techniques for Polymer Architecture Elucidation
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles
To fulfill the request would require fabricating data, which would be scientifically inaccurate. The principles of these analytical techniques are well-established for polymers, but without specific experimental results for Poly(4-Benzylbenzyl Acrylate), no authoritative content can be generated.
Development and Research Applications of Poly 4 Benzylbenzyl Acrylate Based Materials
Polymeric Materials for Advanced Optical Applications
Poly(4-benzylbenzyl acrylate) is a polymer that has garnered interest for its potential in advanced optical applications due to its specific chemical structure, which can be tailored to achieve desirable optical properties. The presence of aromatic groups in its side chains is a key factor in determining its refractive index and other optical characteristics.
High Refractive Index Polymeric Systems for Optical Devices
Polymers with a high refractive index (RI) are crucial for the miniaturization and enhanced performance of optical devices such as microlenses, image sensors, and organic light-emitting diodes (OLEDs). Most conventional acrylate (B77674) polymers have a relatively low refractive index of around 1.50. escholarship.org The demand for materials with a higher refractive index has driven research into novel polymer structures. The refractive index of a polymer is influenced by its molar refraction and molar volume; incorporating chemical groups with high molar refraction and low molar volume is a common strategy to increase the refractive index. chemical-concepts.com Aromatic groups, such as the benzyl (B1604629) and phenyl groups present in Poly(this compound), are known to increase the refractive index of polymers.
Below is a table comparing the refractive indices of different types of polymers, illustrating the effect of chemical structure on this property.
| Polymer Type | Example Monomer/Polymer | Refractive Index (approx.) |
| Standard Acrylate | Poly(methyl methacrylate) (PMMA) | 1.49 |
| Aromatic-Containing Acrylate | Not Specified | > 1.55 |
| High RI Novel Acrylate | Not Specified | 1.6363 |
| Halogenated Acrylate | Poly(pentabromophenyl methacrylate) | > 1.60 |
This table provides illustrative data based on general knowledge of polymer chemistry and the provided search results to highlight the impact of chemical structure on refractive index.
Functional Polymers in Electronic and Photorefractive Device Architectures
Polyacrylates are versatile materials that find applications in various electronic and photorefractive devices. Their properties can be tuned by modifying the chemical structure of the monomer. The incorporation of specific functional groups can impart photoconductive, electro-optic, or other desired electronic properties to the polymer.
Photorefractive polymers are materials that exhibit a reversible change in their refractive index upon exposure to light. This effect arises from the photogeneration of charge carriers, their transport through the material, and subsequent trapping, which creates a space-charge electric field that modulates the refractive index. These materials have potential applications in holographic data storage, real-time optical processing, and dynamic imaging.
A typical photorefractive polymer composite consists of a photoconducting polymer, a sensitizer, a nonlinear optical chromophore, and a plasticizer. While there is no direct mention of Poly(this compound) in the context of photorefractive materials in the provided search results, polymers with aromatic side groups can serve as hosts in such composites. The aromatic moieties can facilitate charge transport, which is a critical process in the photorefractive effect. For instance, a photorefractive polymer composite based on a polyacrylate with triphenylamine side groups has been investigated.
Furthermore, conductive acrylic polymers are being explored for applications in flexible electronics, sensors, and anti-static coatings. youtube.com These polymers combine the desirable mechanical properties of acrylics with electrical conductivity. This is typically achieved by incorporating conductive fillers or by chemically modifying the polymer to have a conjugated backbone or charge-carrying side groups.
Exploration in High-Performance Adhesive and Coating Technologies with Tailored Properties
Acrylic polymers are widely used in the formulation of adhesives and coatings due to their excellent adhesion to a variety of substrates, good weatherability, and tunable mechanical properties. chemical-concepts.comspecialchem.comforeverest.net3m.comamericalcorp.com The properties of acrylic adhesives and coatings can be tailored by the selection of monomers and the polymerization process.
The inclusion of monomers with bulky and aromatic side groups, such as this compound, can influence the properties of the resulting adhesive or coating. The aromatic groups can enhance the thermal stability and refractive index of the material. For coatings, a higher refractive index can be beneficial for optical applications such as anti-reflection coatings or for improving the light extraction efficiency in LEDs.
Acrylic adhesives are known for their versatility and are available as solvent-based, water-based emulsions, or hot-melts. specialchem.com They can be formulated to be pressure-sensitive, allowing for repositioning, or as structural adhesives that form strong, permanent bonds. chemical-concepts.com3m.com The choice of monomers affects the glass transition temperature (Tg) of the polymer, which in turn determines its adhesive properties (e.g., tack, peel, and shear strength).
Integration into Specialized Polymeric Microspheres and Nanostructures for Advanced Systems
Polymeric microspheres and nanostructures have a wide range of applications in fields such as drug delivery, diagnostics, and materials science. Acrylate monomers are frequently used in the synthesis of these structures through techniques like emulsion, suspension, or dispersion polymerization. nih.govbangslabs.com
The properties of the resulting microspheres, such as their size, surface morphology, and mechanical properties, can be controlled by the polymerization conditions and the chemical structure of the monomers. The use of a monomer like this compound could lead to the formation of microspheres with a high refractive index. Such microspheres could be used as scattering elements in optical diffusers or as components in photonic crystals.
Furthermore, nanostructures such as nanogratings and photonic crystals have been successfully fabricated using high refractive index acrylate polymers through techniques like nanoimprint lithography. escholarship.org This demonstrates the potential for creating functional nanostructured materials from polymers derived from monomers like this compound for use in optical and optoelectronic devices. escholarship.org
Bio-Inspired and Biomimetic Polymeric Systems Research
Bio-inspired and biomimetic polymers are materials designed to mimic the structures and functions of biological macromolecules. Polyacrylates have been explored in this area, for example, in the development of materials that mimic the antifouling properties of cell membranes or the adhesive properties of marine organisms.
While there is no specific information in the provided search results on the use of Poly(this compound) in bio-inspired or biomimetic systems, the versatility of acrylate chemistry allows for the incorporation of various functional groups to achieve desired biomimetic properties. For instance, zwitterionic polymers, which contain both positive and negative charges, have been developed to mimic the structure of phospholipids in cell membranes and exhibit excellent resistance to protein adsorption and biofilm formation.
Research has also been conducted on the use of polyacrylates in biomimetic mineralization, where the polymer acts as a template for the controlled growth of inorganic crystals, similar to the process of bone and tooth formation. For example, sodium polyacrylate has been shown to be an essential factor for the specific nucleation and growth of hydroxyapatite crystals in gelatin films, mimicking the orientation found in calcified biological tissues. nih.gov The development of bio-renewable alternatives to traditional polyacrylates is also an active area of research, aiming to create more sustainable materials for various applications, including hydrogels and adhesives. umn.edu
Smart and Responsive Polymeric Materials Based on this compound Architectures
A thorough review of current scientific literature reveals a significant gap in the research and development of smart and responsive materials specifically derived from this compound. While the broader class of polyacrylates has been extensively explored for creating stimuli-responsive systems—reacting to changes in temperature, pH, light, or other external factors—no specific studies have been published that detail the synthesis, characterization, or application of poly(this compound) for such purposes.
The exploration of novel polymeric architectures that can respond to external stimuli is a rapidly growing field of materials science. These "smart" materials have potential applications in a wide range of areas, including drug delivery, sensors, and self-healing materials. The responsiveness of these polymers is typically engineered by incorporating specific functional groups into the polymer structure that can undergo conformational or chemical changes in response to a stimulus.
For other acrylate-based polymers, researchers have successfully demonstrated various responsive behaviors. For instance, poly(N-isopropylacrylamide) is a well-known thermo-responsive polymer that exhibits a lower critical solution temperature (LCST), causing it to undergo a phase transition from a soluble to an insoluble state in water as the temperature is raised. Similarly, the incorporation of acidic or basic moieties into acrylate backbones can impart pH-responsiveness, leading to swelling or shrinking of the polymer matrix in response to changes in pH. Light-responsive systems have also been developed using acrylate polymers functionalized with photo-chromic molecules that can undergo reversible isomerization upon light irradiation.
However, analogous research detailing the investigation of poly(this compound) for any of these smart behaviors is not present in the current body of scientific literature. Consequently, there are no detailed research findings, experimental data, or established protocols to report for this specific subsection. The potential for poly(this compound) to be utilized in smart and responsive materials remains an unexplored area of research. Future investigations would be required to determine if the unique chemical structure of this compound could be leveraged to create novel stimuli-responsive materials and what their properties and potential applications might be.
Computational and Theoretical Investigations of 4 Benzylbenzyl Acrylate Systems
Density Functional Theory (DFT) Studies on Monomer Reactivity and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of monomer behavior at the quantum level. In the context of 4-benzylbenzyl acrylate (B77674), DFT studies provide fundamental insights into its reactivity and electronic characteristics, which are crucial for understanding its polymerization potential and the properties of the resulting polymer. These computational approaches allow for the calculation of various molecular properties that govern how the monomer will interact and react. rsc.orgrsdjournal.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are direct indicators of a molecule's ability to donate or accept electrons, respectively. For 4-benzylbenzyl acrylate, the electron-rich regions, such as the acrylate group and the aromatic rings, are of particular interest. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity, with a smaller gap generally suggesting higher reactivity. nih.gov
Furthermore, DFT can be employed to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. niscpr.res.innih.gov These maps visually represent the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting the sites most susceptible to attack by initiators and propagating polymer chains during polymerization. For instance, the carbonyl oxygen of the acrylate group is expected to be a site of negative potential, while the vinyl protons are in a more electron-deficient region.
Fukui functions can also be calculated using DFT to provide a more quantitative measure of the local reactivity at different atomic sites within the this compound monomer. niscpr.res.in These functions help to identify which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack. Such detailed analyses are instrumental in predicting the regioselectivity and stereoselectivity of polymerization reactions.
Table 1: Calculated Electronic Properties of this compound Monomer using DFT
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Relates to the ability to donate electrons. |
| LUMO Energy | - | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |
| Dipole Moment | - | Provides insight into the polarity of the monomer. |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Molecular Dynamics Simulations of Polymerization Processes and Polymer Chain Dynamics
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic evolution of systems at the atomic level. researchgate.net For this compound, MD simulations are instrumental in understanding both the process of polymerization and the subsequent behavior of the resulting polymer chains. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves over time. researchgate.net
In the context of polymerization, MD simulations can model the initiation, propagation, and termination steps. By defining appropriate force fields that describe the interactions between atoms, it is possible to simulate the approach of an initiator to a monomer, the formation of a new chemical bond, and the subsequent addition of more monomers to the growing polymer chain. These simulations can provide insights into the rate of polymerization and the factors that influence it, such as temperature, solvent, and monomer concentration.
Once the polymer, poly(this compound), is formed, MD simulations are invaluable for studying its dynamic properties. Key aspects that can be investigated include:
Chain Conformation and Flexibility: Simulations can reveal the preferred conformations of the polymer chains, such as whether they are coiled or extended. The flexibility of the polymer backbone and the mobility of the bulky benzylbenzyl side groups can be quantified. whiterose.ac.uk
Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, MD can be used to predict the glass transition temperature, a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
Inter- and Intramolecular Interactions: MD simulations can elucidate the nature and strength of non-covalent interactions, such as van der Waals forces and pi-pi stacking between the aromatic rings of the side chains. These interactions play a significant role in determining the bulk properties of the polymer. researchgate.net
Table 2: Typical Outputs from Molecular Dynamics Simulations of Poly(this compound)
| Simulation Output | Information Gained |
| Radius of Gyration | A measure of the size and compactness of the polymer coil. |
| End-to-End Distance | Characterizes the overall shape of the polymer chain. |
| Radial Distribution Functions | Describes the local packing and structure around a given atom or group. |
| Mean Squared Displacement | Used to calculate diffusion coefficients and assess chain mobility. |
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition States
Quantum chemical calculations, which encompass a range of methods including DFT and ab initio techniques, are essential for mapping out the energetic landscape of chemical reactions. rsc.orgrsdjournal.orgnih.gov For the polymerization of this compound, these calculations are used to elucidate the detailed mechanisms of reaction pathways and to identify and characterize the transition states involved.
The polymerization of acrylates can proceed through various mechanisms, such as free-radical, anionic, or cationic polymerization. Quantum chemical calculations can be used to model each of these potential pathways. By calculating the potential energy surface for the reaction, researchers can identify the minimum energy path that the reaction is most likely to follow. chemrxiv.org
A crucial aspect of this is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable structure that connects reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the geometry and vibrational frequencies of the transition state, researchers can confirm its identity and gain a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction. rsc.orgacs.org
For this compound, these calculations can help to answer specific questions such as:
Which initiation method is most favorable energetically?
What is the activation energy for the addition of a monomer to the growing polymer chain?
Are there competing side reactions, and what are their energy barriers?
How does the bulky benzylbenzyl side group influence the stereochemistry of the polymerization?
Table 3: Key Energetic Parameters from Quantum Chemical Calculations of Polymerization
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | Determines the spontaneity and rate of the reaction. |
| Transition State Geometry | The atomic arrangement at the peak of the energy barrier. |
Molecular Modeling of Polymer Conformation and Intermolecular Interactions
Molecular modeling, a broad field that includes techniques like molecular mechanics and molecular dynamics, is employed to study the three-dimensional structure and interactions of poly(this compound). whiterose.ac.uk These models provide a detailed picture of how the individual polymer chains fold and pack together in the solid state or in solution, which ultimately determines the macroscopic properties of the material.
The conformation of a polymer chain is dictated by a balance of various forces, including steric hindrance, electrostatic interactions, and van der Waals forces. In the case of poly(this compound), the large and relatively rigid benzylbenzyl side groups are expected to have a significant impact on the polymer's conformation. Molecular modeling can be used to explore the possible rotational states (dihedral angles) along the polymer backbone and to identify the most stable, low-energy conformations.
Simulations can also be used to investigate the interaction of the polymer with other molecules, such as solvents or additives. This is particularly important for understanding the solubility of the polymer and for designing polymer blends or composites with specific properties.
Development of Predictive Models for Structure-Property Relationships in Poly(this compound)
A major goal of computational polymer science is to develop predictive models that can link the chemical structure of a polymer to its macroscopic properties. researchgate.net For poly(this compound), this involves establishing quantitative structure-property relationships (QSPRs) that can be used to predict properties such as mechanical strength, thermal stability, and optical properties based on its molecular characteristics. researchgate.net
These models are typically developed using a combination of computational data from DFT and MD simulations, as well as experimental data. Machine learning algorithms are increasingly being used to identify complex patterns and relationships within these datasets. nih.gov
The development of a predictive QSPR model for poly(this compound) would involve several steps:
Descriptor Generation: A set of molecular descriptors is calculated for the polymer. These can include constitutional descriptors (e.g., molecular weight, number of aromatic rings), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Data Collection: Experimental data for the properties of interest (e.g., tensile strength, glass transition temperature) are collected for a series of related polymers.
Model Building: A statistical or machine learning model is trained to find a mathematical relationship between the molecular descriptors and the experimental properties.
Model Validation: The predictive power of the model is assessed using an independent set of data.
Once a reliable QSPR model is developed, it can be used to virtually screen new polymer structures and to design materials with desired properties, thereby accelerating the materials discovery process.
Table 4: Examples of Properties Predicted by QSPR Models for Polymers
| Property Category | Specific Property |
| Mechanical | Young's Modulus, Tensile Strength, Elongation at Break |
| Thermal | Glass Transition Temperature (Tg), Thermal Decomposition Temperature |
| Optical | Refractive Index, Birefringence |
| Electrical | Dielectric Constant, Conductivity |
Future Research Directions and Emerging Trends
Sustainable Synthesis and Polymerization Strategies for 4-Benzylbenzyl Acrylate (B77674)
The chemical industry's shift towards green chemistry is a primary driver for innovation. Future research on 4-Benzylbenzyl acrylate will likely focus on environmentally benign synthesis and polymerization methods.
Sustainable Synthesis: Traditional synthesis of acrylate monomers often relies on petrochemical feedstocks. A key research direction is the development of bio-based routes. This could involve the biocatalytic synthesis of the precursor alcohol, 4-benzylbenzyl alcohol. For instance, engineered microorganisms could be developed to produce benzyl (B1604629) alcohol and its derivatives directly from renewable feedstocks like L-phenylalanine. researchgate.netmdpi.com Enzymatic transesterification processes could then be employed to convert the bio-derived alcohol into this compound, minimizing harsh chemical reagents and byproducts.
Sustainable Polymerization: Modern controlled radical polymerization (CRP) techniques offer precise control over polymer architecture while often using milder conditions than traditional free-radical methods. Future studies should explore the application of techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization to this compound. researchgate.netwhiterose.ac.ukrsc.orgrsc.org These methods would enable the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and low dispersity, which is crucial for high-performance applications. cmu.educmu.edumdpi.com
Below is a table summarizing potential sustainable strategies.
| Strategy | Description | Potential Application to this compound |
| Biocatalysis | Use of enzymes or whole-cell systems for chemical transformations. | Synthesis of 4-benzylbenzyl alcohol precursor from renewable sources like L-phenylalanine. researchgate.netmdpi.com |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. | Performing polymerization in less hazardous solvent systems to reduce environmental impact. |
| ATRP | Controlled radical polymerization using a transition-metal catalyst to create well-defined polymers. | Synthesis of poly(this compound) with controlled molecular weight and architecture. researchgate.netrsc.org |
| RAFT Polymerization | Controlled radical polymerization using a chain transfer agent to produce polymers with complex architectures. | Creation of block copolymers incorporating this compound for tailored material properties. whiterose.ac.ukrsc.orgwhiterose.ac.uk |
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Acrylate-Based Materials)
Advanced manufacturing, particularly vat photopolymerization-based 3D printing techniques like stereolithography (SLA), relies heavily on acrylate-based resins due to their rapid curing speeds. mdpi.com Integrating this compound into photopolymer resins is a significant area for future research.
The incorporation of the bulky benzylbenzyl group could impart unique properties to 3D printed objects, such as a high refractive index, enhanced thermal stability, and specific mechanical characteristics. Research would need to focus on formulating resins that balance the viscosity and reactivity of this compound with other co-monomers and photoinitiators to achieve optimal printing performance. researchgate.netradtech.orgkpi.ua Key challenges to investigate would include curing kinetics, volumetric shrinkage, and the final thermomechanical properties of the printed parts. The goal would be to develop novel resins for applications requiring high-resolution and functionally graded materials.
Design of Novel Architectures and Supramolecular Assemblies
The aromatic nature of the 4-benzylbenzyl side group presents a compelling opportunity for designing advanced polymer architectures driven by non-covalent interactions.
Supramolecular Assemblies: The phenyl rings in the side chain can participate in π-π stacking interactions. This could be exploited to guide the self-assembly of poly(this compound) chains into ordered nanostructures like spheres, worms, or vesicles, particularly in block copolymer configurations. rsc.org Research in this area, drawing parallels from studies on poly(benzyl methacrylate), could lead to new materials for nanotechnology and drug delivery. researchgate.net
Stimuli-Responsive and Self-Healing Materials: A major trend in polymer science is the development of "smart" materials that can respond to external stimuli or self-repair after damage. mdpi.com Future work could involve copolymerizing this compound with functional monomers that introduce dynamic bonds (e.g., disulfide linkages or hydrogen-bonding moieties) into the polymer network. rsc.orgresearchgate.net These dynamic bonds could allow the material to exhibit self-healing properties upon the application of a stimulus like heat or light. mdpi.comrsc.org The bulky side groups of this compound might influence chain mobility and, consequently, the efficiency and speed of the healing process.
| Architectural Concept | Driving Interaction / Mechanism | Potential for this compound |
| Block Copolymer Self-Assembly | Phase separation of chemically distinct polymer blocks. | Formation of ordered nanostructures (micelles, vesicles) for advanced materials. rsc.org |
| Supramolecular Polymers | Non-covalent interactions (π-π stacking, hydrogen bonds). | The aromatic side groups could drive chain assembly, influencing material properties. |
| Self-Healing Networks | Incorporation of reversible (dynamic) covalent or non-covalent bonds. | Copolymerization with monomers containing disulfide or quadruple hydrogen bonds to create repairable materials. rsc.orgresearchgate.net |
| Shape Memory Polymers | Dual-network systems with distinct thermal transitions. | Use in dual-curing systems to create polymers that can recover a pre-defined shape. mdpi.com |
Development of Multifunctional Polymeric Systems for Hybrid Applications
The versatility of acrylate chemistry allows for the creation of complex polymeric systems with multiple functionalities, tailored for hybrid applications. mdpi.comnih.gov
Dual-Cure Systems: this compound could be integrated into dual-curing formulations, which combine two different polymerization mechanisms (e.g., UV-curing and thermal curing) in a single system. mdpi.comresearchgate.netresearchgate.net This approach allows for the creation of materials with an initial shape set by one mechanism (e.g., photopolymerization) and final properties enhanced by a second, often thermal, curing step. bomar-chem.com Such systems are valuable for producing complex coatings, adhesives, and composites where complete cure in shaded areas is necessary.
Organic-Inorganic Hybrids: Another promising direction is the development of hybrid materials where poly(this compound) is combined with inorganic components like silica (B1680970) (SiO₂) or polyhedral oligomeric silsesquioxanes (POSS). hybridplastics.com This could be achieved by copolymerizing this compound with monomers containing reactive groups (e.g., silanes) that can bond with the inorganic phase. researchgate.net The resulting hybrid materials could exhibit a synergistic combination of properties, such as the processability and flexibility of the polymer and the hardness and thermal stability of the inorganic component.
Advancements in In-Situ and Real-Time Characterization Methodologies for Polymerization Processes
To effectively develop and optimize the advanced polymerization strategies mentioned above, it is crucial to understand the reaction kinetics in detail. Future research will benefit from the application of advanced in-situ and real-time characterization techniques.
Methods like Fourier-Transform Infrared (FTIR) spectroscopy can be coupled with rheometers or other polymerization reactors to monitor the conversion of the acrylate double bond in real-time. imaging.orggammadata.seazom.com This provides immediate feedback on how different reaction parameters (e.g., initiator concentration, temperature, light intensity) affect the polymerization rate and final monomer conversion. acs.orgmdpi.com Other techniques, such as online mass spectrometry and automated continuous monitoring systems (ACOMP), can provide continuous data on molecular weight evolution, monomer consumption, and polymer concentration throughout the reaction. americanlaboratory.commonash.eduresearchgate.netpcimag.com Applying these methodologies to the polymerization of this compound would accelerate the development of controlled polymerization protocols and ensure the synthesis of materials with desired properties.
| Technique | Information Provided | Relevance to this compound Polymerization |
| Real-Time FTIR Spectroscopy | Monomer conversion (disappearance of C=C bond). imaging.org | Directly measures polymerization rate and final conversion under various conditions. gammadata.seazom.com |
| Photo-Differential Scanning Calorimetry (Photo-DSC) | Reaction enthalpy, conversion kinetics. acs.org | Quantifies the heat flow during photopolymerization to study reaction kinetics. |
| Online Mass Spectrometry | Molecular weight distribution, end-group analysis. monash.edu | Provides detailed information on polymer chain growth and fidelity in controlled polymerizations. |
| ACOMP (Automated Continuous Online Monitoring of Polymerization) | Molecular weight, intrinsic viscosity, monomer concentration. americanlaboratory.compcimag.com | Enables real-time process control and optimization for consistent polymer production. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
